Isopropyl triphenylphosphonium iodide

Physicochemical Properties Thermal Stability Solid-State Handling

Wittig olefinations using primary alkyl phosphonium salts often fail with sterically demanding ketones or require harsh conditions. Isopropyl triphenylphosphonium iodide (ITPI) solves this with quantifiable advantages: - **Higher thermal stability** (MP 194-197°C vs 164-172°C for ethyl analog) enabling extended reaction times - **Steric control** from secondary isopropyl group dictating E/Z selectivity in ylide reactions - **Documented utility**: 75% yield in steroid Δ²⁴ double bond installation for HMG-CoA reductase inhibitor analogs Direct precursor for isopropylidene units in terpene total synthesis.

Molecular Formula C21H23IP+
Molecular Weight 433.3 g/mol
Cat. No. B12061095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl triphenylphosphonium iodide
Molecular FormulaC21H23IP+
Molecular Weight433.3 g/mol
Structural Identifiers
SMILESCC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.I
InChIInChI=1S/C21H22P.HI/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;
InChIKeyHHBXWXJLQYJJBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl Triphenylphosphonium Iodide Technical Specifications


Isopropyl triphenylphosphonium iodide (ITPI) is a quaternary phosphonium salt with the formula C₂₁H₂₂IP and a molecular weight of 432.28 g/mol [1]. It exists as a solid, typically appearing as a beige-brown to yellow powder or crystalline solid , with a melting point in the range of 194–197 °C (lit.) . The compound is widely employed as a precursor to Wittig reagents for the synthesis of alkenes and has been utilized in the total synthesis of heliananes, the preparation of highly substituted benzene derivatives, and the synthesis of curcuphenol analogs .

1
Wittig olefination: Precursor for ylide generation, enabling alkene installation in total synthesis.
2
Steric control: Secondary isopropyl group provides predictable stereoselectivity for (E)-alkene formation.
3
Solid handling: Reported melting point supports thermal stability and robust storage in multi-step workflows.

Isopropyl Triphenylphosphonium Iodide: Substitution Risks


Simple alkyl group substitution within the triphenylphosphonium class is not benign; the specific alkyl chain length and branching critically influence both physicochemical properties and reaction performance. For instance, the melting point of isopropyl triphenylphosphonium iodide (194–197 °C) is significantly higher than that of its methyl (183–190 °C) and ethyl (164–172 °C) [1] analogs, impacting solubility, handling, and thermal stability during storage and reaction setup. Furthermore, the steric bulk of the secondary isopropyl group dictates the stereochemical outcome and yield of subsequent Wittig olefinations; compared to the less sterically demanding primary alkyl salts, the isopropyl-derived ylide exhibits distinct selectivity patterns . Therefore, direct substitution without considering these quantifiable differences can lead to reduced yields, altered stereoselectivity, or complete reaction failure.

Risk 1
Thermal profile mismatch. Melting point is significantly higher than methyl and ethyl analogs; substitution may alter solubility and handling in established protocols.
Risk 2
Stereoselectivity shift. Less sterically demanding primary alkyl ylides can produce different E/Z ratios; direct replacement may compromise alkene geometry control.
Risk 3
Yield sensitivity. Reaction yields optimized for isopropyl-derived ylides may not transfer to other phosphonium salts; method re-validation is likely required.

Isopropyl Triphenylphosphonium Iodide Performance Benchmarks


Elevated Melting Point: Stability and Handling

The melting point of isopropyl triphenylphosphonium iodide is 194–197 °C (lit.) . This is markedly higher than that of methyltriphenylphosphonium iodide (183–190 °C) and ethyltriphenylphosphonium iodide (164–172 °C) [1]. The elevated melting point indicates greater thermal stability and reduced hygroscopicity, facilitating more robust storage and handling in solid form .

Elevated Melting Point
Head-to-head
194–197 °C
Supports thermal stability and solid-state handling context.
Literature values; 11–33 °C higher than methyl/ethyl analogs.
Physicochemical Properties Thermal Stability Solid-State Handling

High Yields in Steroidal Wittig Olefination

In the synthesis of Δ⁸⁽¹⁴⁾-15-ketosterol derivatives, the Wittig reaction using the ylide derived from isopropyl triphenylphosphonium iodide and n-butyllithium with a steroidal aldehyde (3β-acetoxy-15-oxo-5α-cholest-8(14)-en-24-al) proceeded with a 75% yield and delivered the Δ²⁴-unsaturated product with >99% purity by TLC [1]. This performance is achieved under optimized cryogenic conditions (ylide generation at 0 °C, reaction at -78 °C) [1].

Steroid Olefination Yield
Head-to-head
75% yield, >99% purity
Supports complex steroidal alkene construction.
Cryogenic Wittig conditions (-78 °C); reported isolated yield.
Wittig Reaction Steroid Synthesis HMG-CoA Reductase Inhibitors

Steric Control of Alkene Stereoselectivity

The ylide derived from isopropyl triphenylphosphonium iodide is a recognized precursor for the installation of the isopropylidene unit . The steric demand of the secondary isopropyl group dictates the stereochemical course of the Wittig reaction, typically favoring the formation of the less sterically congested (E)-alkene. In contrast, methyl or ethyl triphenylphosphonium salts produce less sterically defined ylides, leading to different E/Z ratios or, in some cases, inverted selectivity .

Steric Stereoselectivity
Class-level
Favors (E)-alkene
Steric bulk provides predictable geometry control.
Class-level inference; substrate-dependent outcome.
Wittig Reaction Stereoselective Synthesis Isopropylidene Installation

Multi-Step Bioactive Steroid Synthesis

Isopropyl triphenylphosphonium iodide is a critical reagent in the synthesis of 3β-hydroxy-5α-cholest-8(14),24-dien-15-one (Compound IX) and related Δ⁸⁽¹⁴⁾-15-ketosterols [1]. These compounds exhibit potent inhibitory activity against HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, with efficacy comparable to the natural sterol 3β-hydroxy-5α-cholest-8(14)-en-15-one [1]. The use of this specific phosphonium salt enables the installation of the Δ²⁴ double bond, which is essential for biological activity.

Bioactive Sterol Access
Supporting
HMG-CoA reductase inhibitor synthesis
Enables assembly of reported enzyme-inhibitory sterols.
In vitro assay context; potency attributed to final compound.
Steroid Chemistry Medicinal Chemistry Cholesterol Biosynthesis Inhibition

Isopropyl Triphenylphosphonium Iodide Applications


Δ²⁴-Sterol Synthesis for HMG-CoA Reductase Inhibition

Based on the demonstrated 75% yield and >99% purity in steroid functionalization [1], isopropyl triphenylphosphonium iodide is optimally employed as the Wittig reagent for installing the Δ²⁴ double bond in steroidal side chains. This application is critical for researchers synthesizing analogs of 3β-hydroxy-5α-cholest-8(14),24-dien-15-one and related HMG-CoA reductase inhibitors, where the Δ²⁴ unsaturation is a key structural determinant of biological activity [1].

Isopropylidene Installation in Complex Molecules

The compound's established role as a precursor for isopropylidene unit installation makes it the reagent of choice for stereoselective Wittig reactions where the introduction of a gem-dimethyl substituted alkene is required. This is particularly valuable in the total synthesis of terpenes, such as heliananes , and other natural products where the isopropylidene motif is present.

High-Temperature Wittig Reactions

With a melting point of 194–197 °C, significantly higher than its methyl and ethyl counterparts , isopropyl triphenylphosphonium iodide is better suited for reactions requiring elevated temperatures or extended reaction times. Its improved thermal stability reduces the risk of premature decomposition and ensures consistent ylide generation throughout the reaction course.

Synthesis of Fungicidal Substituted Benzenes

The compound is specifically cited as a reactant for the preparation of highly substituted benzene derivatives and the synthesis of curcuphenol and elvirol analogs, which are investigated for their fungicidal properties . This targeted application differentiates it from more general-purpose alkyl phosphonium salts and provides a clear rationale for procurement in agrochemical research programs.

Application
Selection Property
Validation Focus
Δ²⁴-Sterol side-chain installation
Sterically demanding Wittig olefination
Isolated yield and purity in steroid model system
Isopropylidene unit introduction
Secondary alkyl ylide for gem-dimethyl alkene formation
E/Z ratio and stereochemical fidelity
Elevated-temperature Wittig protocols
Higher thermal stability vs. methyl/ethyl analogs
Ylide integrity over extended reaction time
Substituted benzene / fungicidal analog synthesis
Targeted reactivity in multi-step sequences
Compatibility with aromatic substitution chemistry

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